![molecular formula C17H15FN2O3S B2712288 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898461-99-9](/img/structure/B2712288.png)
4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a complex organic molecule. It is part of the quinoline family, which is a class of nitrogen-containing bicyclic compounds . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . This compound is available for purchase.
Synthesis Analysis
The synthesis of this compound might involve complex organic reactions. The synthesis of related compounds, such as 4-hydroxy-2-quinolones, involves synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to its structure. The reactions of related compounds, such as 4-hydroxy-2-quinolones, have been studied extensively .Aplicaciones Científicas De Investigación
GABAA/Benzodiazepine Receptor Affinity
Compounds including imidazo[1,5-a]quinoxaline amides and carbamates, with structures related to the query chemical, exhibit high affinity for the GABAA/benzodiazepine receptor. This indicates potential applications in neurological or psychiatric drug development (Tenbrink et al., 1994).
Anticancer and Radioprotective Properties
Novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety, similar to the compound , have shown promising in vitro cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2007).
Applications in Drug Synthesis
A related compound, 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide, was used in the synthesis of novel quinolines, which demonstrated interesting cytotoxic activity against cancer cells (Ghorab et al., 2008).
Anion Binding and Sensing
Fluorinated derivatives, such as octamethyloctafluorocalix[4]pyrrole and dipyrrolylquinoxaline, act as neutral anion receptors with enhanced affinities compared to non-fluorinated congeners. This suggests potential use in anion sensing applications (Anzenbacher et al., 2000).
Fluorescent Chemosensors
Compounds like 2-(2-oxo-2-(quinolin-8-ylamino)ethoxy)-N-(pyridine-2-ylmethyl) benzamide, composed of a quinoline group, have been synthesized as fluorescent sensors, showing selectivity and sensitivity to certain metal ions in acetonitrile aqueous solution (Li et al., 2014).
Treatment of Neuropsychiatric and Neurological Disorders
Tetracyclic butyrophenones, including a compound structurally similar to the queried chemical, have shown potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders, due to their binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors (Li et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPSZAUHPZDHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


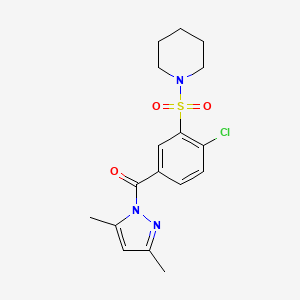
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
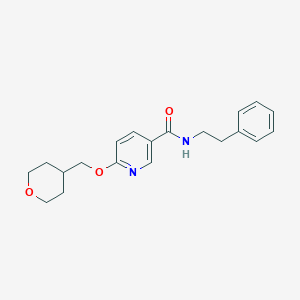
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
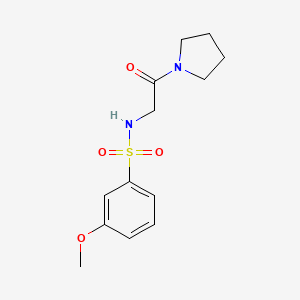
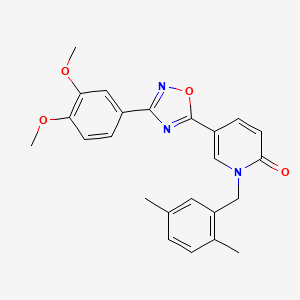
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
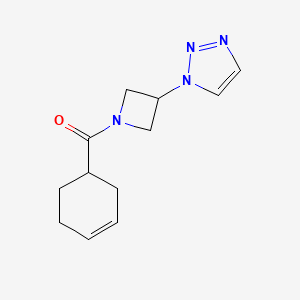

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)
![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
